Tetracenomycin X
Tetracenomycin X
Brand Name:
Vulcanchem
CAS No.:
121245-07-6
VCID:
VC20867889
InChI:
InChI=1S/C24H22O11/c1-9-15-10(7-12(32-2)16(9)22(30)34-4)6-11-17(18(15)26)21(29)24(35-5)14(25)8-13(33-3)20(28)23(24,31)19(11)27/h6-8,20,26,28,31H,1-5H3/t20-,23-,24-/m1/s1
SMILES:
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC
Molecular Formula:
C24H22O11
Molecular Weight:
486.4 g/mol
Tetracenomycin X
CAS No.: 121245-07-6
Cat. No.: VC20867889
Molecular Formula: C24H22O11
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121245-07-6 |
---|---|
Molecular Formula | C24H22O11 |
Molecular Weight | 486.4 g/mol |
IUPAC Name | methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3,8,10a-trimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
Standard InChI | InChI=1S/C24H22O11/c1-9-15-10(7-12(32-2)16(9)22(30)34-4)6-11-17(18(15)26)21(29)24(35-5)14(25)8-13(33-3)20(28)23(24,31)19(11)27/h6-8,20,26,28,31H,1-5H3/t20-,23-,24-/m1/s1 |
Standard InChI Key | QSPIPUXWSNFXCK-AGILITTLSA-N |
Isomeric SMILES | CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)OC)OC)C(=O)OC |
SMILES | CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC |
Canonical SMILES | CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator